![molecular formula C17H14N4O2S2 B2495874 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1209385-85-2](/img/structure/B2495874.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an antitumor agent due to its ability to inhibit cancer cell growth. Further investigations into its mechanism of action and specific cancer types are ongoing .
- The benzothiazole and quinoline moieties in this compound contribute to its antimicrobial activity. Studies have demonstrated its effectiveness against bacteria, fungi, and other pathogens. Researchers are keen on understanding its mode of action and optimizing its potency .
- N-(benzo[d]thiazol-2-yl) derivatives have shown anti-inflammatory effects. This compound’s unique structure may contribute to its ability to modulate inflammatory pathways. Investigating its impact on specific inflammatory conditions is an active area of research .
- The thiazole scaffold has been associated with antiviral properties. Researchers are exploring whether this compound can inhibit viral replication or entry. Its potential as a novel antiviral drug warrants further investigation .
- Given the prevalence of neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. The benzothiazole-thiophene-quinoline combination may offer neuroprotection by targeting specific pathways involved in neuronal health .
- Medicinal chemists are intrigued by the compound’s fusion of pharmacophores. It serves as a valuable scaffold for designing novel drugs with improved efficacy and reduced side effects. Researchers explore modifications to enhance its bioactivity and pharmacokinetic properties .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Antiviral Applications
Neuroprotective Studies
Drug Design and Optimization
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of this process. On a cellular level, this can lead to a decrease in the signs and symptoms of inflammation, such as redness, swelling, and pain.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-21-9-11(15(20-21)23-2)14(22)19-16-10(7-8-24-16)17-18-12-5-3-4-6-13(12)25-17/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJIRQGCIRNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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